{4-[(Pentafluorophenyl)thio]phenyl}amine
Description
Chemical Classification and Nomenclature
This compound belongs to the chemical class of fluorinated aromatic thioethers, specifically representing a substituted aniline derivative containing a pentafluorophenyl thioether substituent. The compound is officially registered under Chemical Abstracts Service number 1415719-40-2, establishing its unique chemical identity within the global chemical database system.
The molecular formula of this compound is C₁₂H₆F₅NS, indicating a complex structure comprising twelve carbon atoms, six hydrogen atoms, five fluorine atoms, one nitrogen atom, and one sulfur atom. The molecular weight has been determined to be 291.24 grams per mole, reflecting the substantial contribution of the multiple fluorine atoms to the overall molecular mass. The compound exhibits a purity specification of 95 percent in commercial preparations, demonstrating the achievable synthetic precision in fluorinated thioether production.
The International Union of Pure and Applied Chemistry nomenclature system designates this compound as 4-[(pentafluorophenyl)thio]aniline, clearly identifying both the aniline core structure and the pentafluorophenyl thioether substituent positioned at the para position. Alternative nomenclature variations include this compound and [4-[(pentafluorophenyl)thio]phenyl]amine, all referring to the identical molecular structure.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1415719-40-2 |
| Molecular Formula | C₁₂H₆F₅NS |
| Molecular Weight | 291.24 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-[(pentafluorophenyl)thio]aniline |
| International Chemical Identifier Key | LPZZLSQPBGTFQO-UHFFFAOYSA-N |
| Commercial Purity | 95% |
The compound's International Chemical Identifier provides the detailed structural representation as: InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2. This systematic encoding captures the complete connectivity pattern and allows for unambiguous structural identification across chemical databases and computational platforms.
Historical Development of Fluorinated Thioethers
The development of fluorinated thioethers represents a significant milestone in the evolution of organofluorine chemistry, tracing its origins to the pioneering work in elemental fluorine chemistry during the late nineteenth and early twentieth centuries. Elemental fluorine was first prepared in small quantities by Henri Moissan in 1886 through electrolysis of anhydrous hydrogen fluoride, establishing the foundation for all subsequent organofluorine synthetic methodology.
The early attempts at direct fluorination of organic compounds proved challenging due to the extreme reactivity of elemental fluorine. In 1929, Bancroft and Jones reported explosive reactions during attempted fluorination of benzene and toluene with molecular fluorine, highlighting the inherent difficulties in controlling fluorination reactions. However, the introduction of dilution techniques using inert gases such as nitrogen enabled safer and more controlled fluorination processes.
The breakthrough in fluorinated aromatic chemistry occurred during World War II, when the first samples of fluorocarbons were synthesized through direct reaction between carbon and elemental fluorine, catalyzed by mercury. In 1941, Bigelow and Fukuhara demonstrated that direct fluorination of benzene with elemental fluorine in the vapor phase over copper gauze catalyst could produce perfluorocyclohexane with yields reaching 58 percent.
The development of more sophisticated fluorinated compounds, including thioethers, gained momentum through the advancement of pentafluorophenyl chemistry. The synthesis of pentafluorophenyl derivatives became particularly important for the preparation of activated esters and coupling reagents in organic synthesis. The emergence of poly(pentafluorophenyl acrylate) chemistry in the 2020s demonstrated the versatility of pentafluorophenyl-containing compounds in polymer science applications.
Modern synthetic approaches to fluorinated thioethers have evolved to include nucleophilic substitution reactions involving pentafluorophenyl derivatives and thiolate anions. The development of stable perfluoroalkyl thiolate reagents, such as tetrakis(dimethylamino)ethylene dication trifluoromethyl thiolate, has enabled efficient introduction of fluorinated sulfur substituents into aromatic systems.
Significance in Organofluorine Chemistry
This compound occupies a unique position within organofluorine chemistry due to its combination of multiple fluorine atoms with both sulfur and nitrogen heteroatoms in a single molecular framework. The pentafluorophenyl moiety imparts distinctive electronic properties to the molecule, creating a highly electron-deficient aromatic system that significantly influences the compound's reactivity and physical properties.
The presence of five fluorine atoms on the phenyl ring creates a powerful electron-withdrawing effect, substantially altering the electron density distribution throughout the molecular structure. This electronic modification affects both the thioether linkage and the aniline nitrogen, potentially influencing the compound's nucleophilicity and electrophilicity patterns. The electron-withdrawing nature of the pentafluorophenyl group decreases the electron density on the sulfur atom, which may impact its nucleophilic reactivity in chemical transformations.
In the context of materials science applications, fluorinated aromatic compounds like this compound demonstrate potential utility in advanced polymer systems. The compound's structural features make it suitable for incorporation into polymer backbones or as pendant functional groups, contributing to materials with enhanced thermal stability, chemical resistance, and unique surface properties characteristic of fluorinated materials.
The compound's significance extends to its potential role as a building block for more complex fluorinated architectures. The presence of both the aniline nitrogen and the thioether sulfur provides multiple sites for further chemical modification, enabling the construction of elaborate molecular frameworks with tailored properties. This versatility makes the compound valuable for synthetic chemists developing new fluorinated materials with specific functional requirements.
From a theoretical chemistry perspective, this compound serves as an excellent model system for understanding the electronic interactions between highly fluorinated aromatic systems and heteroatom-containing functional groups. The compound's structure allows for detailed investigation of through-bond and through-space electronic communication between the pentafluorophenyl moiety and the aniline substituent.
Structural Relationship to Other Fluorinated Aromatic Sulfides
This compound exhibits important structural relationships to several classes of fluorinated aromatic sulfides, sharing common motifs while displaying unique characteristics. The compound can be compared with 4-[(trifluoromethyl)thio]aniline, which contains a trifluoromethyl group instead of the pentafluorophenyl substituent. This structural comparison reveals the impact of extending the fluorinated moiety from a simple trifluoromethyl group to a fully fluorinated aromatic ring system.
4-[(Trifluoromethyl)thio]aniline, with the molecular formula C₇H₆F₃NS and Chemical Abstracts Service number 372-16-7, represents a simpler analog containing only three fluorine atoms compared to the five fluorine atoms in this compound. The molecular weight difference between these compounds (193.19 versus 291.24 grams per mole) illustrates the substantial mass contribution of the additional fluorinated aromatic system.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Chemical Abstracts Service Number |
|---|---|---|---|---|
| This compound | C₁₂H₆F₅NS | 291.24 | 5 | 1415719-40-2 |
| 4-[(Trifluoromethyl)thio]aniline | C₇H₆F₃NS | 193.19 | 3 | 372-16-7 |
| Phenyl sulfur pentafluoride | C₆H₅F₅S | 204.16 | 5 | 2557-81-5 |
| Pentafluorothiophenol | C₆HF₅S | 200.13 | 5 | Not specified |
Phenyl sulfur pentafluoride represents another related structure, with the molecular formula C₆H₅F₅S and Chemical Abstracts Service number 2557-81-5. This compound contains the same number of fluorine atoms as this compound but lacks the aniline functionality and thioether linkage, instead featuring a direct sulfur-fluorine bonding arrangement. The molecular weight of 204.16 grams per mole demonstrates the structural compactness achieved through direct sulfur-fluorine bonding compared to the thioether-bridged architecture.
Pentafluorothiophenol, with the molecular formula C₆HF₅S, serves as a precursor compound for many pentafluorophenyl thioether derivatives. This compound features a thiol functional group attached to a pentafluorophenyl ring, providing the nucleophilic sulfur center necessary for thioether formation reactions. The acidic nature of pentafluorothiophenol, with a pKa value of 2.68, makes it one of the most acidic thiols known, facilitating its use in nucleophilic substitution reactions.
The structural analysis reveals that this compound combines elements from multiple fluorinated aromatic sulfide families. The compound incorporates the electron-withdrawing pentafluorophenyl motif found in pentafluorothiophenol derivatives, the thioether linkage characteristic of fluorinated aromatic sulfides, and the aniline functionality that provides additional sites for chemical modification and intermolecular interactions.
The bis(pentafluorophenyl)amine structure, with Chemical Abstracts Service number 1535-92-8 and molecular formula C₁₂HF₁₀N, represents an interesting comparison point. This compound contains two pentafluorophenyl groups directly bonded to nitrogen, creating a highly fluorinated aromatic amine without sulfur incorporation. The molecular weight of 349.13 grams per mole reflects the presence of ten fluorine atoms compared to the five fluorine atoms in this compound.
Properties
IUPAC Name |
4-(2,3,4,5,6-pentafluorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F5NS/c13-7-8(14)10(16)12(11(17)9(7)15)19-6-3-1-5(18)2-4-6/h1-4H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZZLSQPBGTFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(Pentafluorophenyl)thio]phenyl}amine typically involves the reaction of pentafluorobenzenethiol with aniline derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiophenylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the pentafluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophenylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have explored the use of {4-[(Pentafluorophenyl)thio]phenyl}amine in the development of novel anticancer agents. The compound's structural characteristics allow it to interact with key biological targets involved in cancer progression. For instance, it has been investigated as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is often mutated in various cancers, including lung and breast cancer. Compounds targeting mutant forms of EGFR have shown promise in treating resistant cancer types .
1.2 Mechanistic Insights
The mechanism by which this compound exerts its effects involves modulation of signaling pathways critical for cell proliferation and survival. The compound may act as a selective inhibitor of specific kinases involved in tumor growth, thereby reducing the proliferation of cancer cells while sparing normal cells . This selectivity is crucial for minimizing side effects associated with traditional chemotherapy.
Materials Science Applications
2.1 Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing advanced polymeric materials. Its unique thiol functionality allows for the formation of cross-linked networks that enhance the mechanical properties of polymers. Researchers have developed methodologies to incorporate this compound into polymer matrices, resulting in materials with improved thermal stability and chemical resistance .
2.2 Conductive Materials
The incorporation of this compound into conductive polymer systems has also been explored. The pentafluorophenyl moiety contributes to increased electron mobility within the polymer matrix, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {4-[(Pentafluorophenyl)thio]phenyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of the target. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Structural Analogues with Varying Linkages (Thio vs. Oxy)
The replacement of sulfur with oxygen in the linkage group significantly alters physicochemical properties. For example:
- [4-(Pentafluorophenoxy)phenyl]amine (CAS 82492-39-5, C₁₂H₆F₅NO, MW 275.17 g/mol) contains an oxygen atom instead of sulfur. The thioether group in the target compound reduces electronegativity at the linkage site compared to the oxy analog, leading to a higher amine pKa (predicted) and enhanced nucleophilicity .
Table 1: Comparison of Thio vs. Oxy Analogs
| Property | {4-[(Pentafluorophenyl)thio]phenyl}amine | [4-(Pentafluorophenoxy)phenyl]amine |
|---|---|---|
| Molecular Formula | C₁₂H₆F₅NS | C₁₂H₆F₅NO |
| Molecular Weight (g/mol) | 291.2 | 275.2 |
| Linkage Atom | S | O |
| Key Functional Groups | –S–C₆F₅, –NH₂ | –O–C₆F₅, –NH₂ |
Fluorinated Substituents (Pentafluorophenyl vs. Trifluoromethyl)
The number and position of fluorine atoms modulate hydrophobicity and steric bulk:
- 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine (CAS 1391982-13-0, C₁₁H₈F₃NS, MW 243.25 g/mol) features a single trifluoromethyl (–CF₃) group.
- 5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (CAS 314244-73-0, C₁₉H₁₃F₃N₄S, MW 392.39 g/mol) demonstrates how trifluoromethyl groups enhance metabolic stability in bioactive compounds .
Key Differences :
- Electron-Withdrawing Capacity : Pentafluorophenyl > Trifluoromethyl.
Aromatic System Variations (Benzene vs. Thiophene)
Heterocyclic systems like thiophene alter conjugation and electronic delocalization:
- 4-Phenyl-5-(trifluoromethyl)thiophen-3-amine (CAS 256427-77-7, C₁₁H₈F₃NS , MW 243.25 g/mol) incorporates a thiophene ring, which enhances π-conjugation and may improve charge transport in materials science applications .
- 4-(3-(Trifluoromethyl)phenyl)thiophen-2-amine (CAS 1391982-13-0) shows comparable fluorine substitution but lacks the thioether linkage, emphasizing the role of sulfur in modulating electronic properties .
Functional Group Comparisons (Sulfonyl, Piperazinyl)
Sulfonyl and piperazinyl groups introduce polarity and hydrogen-bonding capacity:
- 1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n) (ESI-HRMS 520.10640 g/mol) exemplifies sulfonyl-containing derivatives with high polarity and melting points (161–163°C) .
- This compound lacks such polar groups, resulting in lower aqueous solubility but higher compatibility with organic solvents.
Table 2: Functional Group Impact on Properties
| Compound Class | Key Functional Group | Melting Point Range (°C) | Solubility Trend |
|---|---|---|---|
| Sulfonyl Piperazines | –SO₂–, Piperazine | 154–177 | High in polar solvents |
| Thio-Linked Amines | –S–C₆F₅ | Not reported | Moderate in organics |
| Trifluoromethyl Amines | –CF₃ | ~175–177 | Moderate in DMSO |
Biological Activity
The compound {4-[(Pentafluorophenyl)thio]phenyl}amine, also known as a pentafluorophenyl thioether derivative, has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural formula of this compound is characterized by the presence of a pentafluorophenyl group attached to a phenylamine backbone via a sulfur atom. The high electronegativity of the fluorine atoms contributes to the unique chemical properties of this compound, influencing its interactions with biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various fluorinated compounds, including derivatives similar to this compound. For instance, fluorinated aldimines have shown efficacy against both Gram-positive and Gram-negative bacterial strains. The presence of electronegative fluorine atoms enhances the lipophilicity and overall biological activity of these compounds .
Table 1: Antimicrobial Activity of Fluorinated Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Aldimine 1 | Staphylococcus aureus | 16 µg/mL |
| Aldimine 2 | Pseudomonas aeruginosa | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated through its ability to inhibit specific protein kinases associated with cancer progression. In particular, compounds with similar structures have exhibited significant inhibitory effects on protein kinase B (AKT) and ABL tyrosine kinase, which are crucial in various signaling pathways related to tumor growth .
Table 2: Inhibitory Activity Against Protein Kinases
| Compound | Target Kinase | IC₅₀ (µM) |
|---|---|---|
| This compound | AKT | 1.26 |
| Compound 5i | ABL | 1.50 |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's functional groups facilitate binding to these targets, potentially leading to inhibition or modulation of their activity. This interaction can disrupt critical cellular processes, including signal transduction pathways involved in cell proliferation and survival.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of fluorinated amines demonstrated that compounds with higher fluorine content exhibited enhanced antimicrobial activity against resistant bacterial strains. The study highlighted the role of fluorination in increasing the lipophilicity and membrane permeability of these compounds .
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines showed that derivatives similar to this compound significantly reduced cell viability at low concentrations. These findings suggest potential applications in developing novel anticancer therapies targeting specific kinases involved in tumorigenesis .
Chemical Reactions Analysis
Amine Group Reactivity
The primary aromatic amine group participates in classical and catalytic transformations, with reactivity modulated by the electron-withdrawing pentafluorophenylthio group.
Acylation and Amide Formation
The amine reacts with activated esters (e.g., pentafluorophenyl esters) to form stable amides under mild conditions. For example:
-
Reaction with pentafluorophenyl trifluoroacetate yields N-acyl derivatives at 25°C in dichloromethane (DCM) with triethylamine (TEA) as a base .
-
Kinetic studies show reduced nucleophilicity compared to aniline derivatives due to the electron-withdrawing -S-C₆F₅ group, requiring longer reaction times (12–24 hrs) .
Schiff Base Formation
Condensation with aldehydes produces imines, facilitated by dehydrating agents like molecular sieves:
-
Benzaldehyde reacts in ethanol at 60°C, forming the corresponding Schiff base in 78% yield .
-
Steric hindrance from the bulky -S-C₆F₅ group slows imine formation compared to unsubstituted anilines .
Oxidation Pathways
-
Enzymatic oxidation : Acts as a substrate for semicarbazide-sensitive amine oxidase (SSAO), producing hydrogen peroxide and an aldehyde intermediate .
-
Chemical oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitro group (72% yield) .
Thioether Group Reactivity
The -S-C₆F₅ moiety exhibits distinct behavior in electrophilic and nucleophilic reactions.
Oxidation to Sulfone
-
H₂O₂/CH₃COOH oxidizes the thioether to a sulfone at 80°C (90% conversion) .
-
Kinetic selectivity : Sulfoxidation precedes sulfone formation, with full oxidation requiring 24 hrs .
Nucleophilic Aromatic Substitution
The electron-deficient aryl ring undergoes substitution at the ortho and para positions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaNH₂ (2 eq) | DMF, 120°C, 6 hrs | 2-Amino derivative | 65% |
| KSCN (CuI catalyst) | DMSO, 100°C, 12 hrs | 4-Thiocyanato analog | 58% |
Transition-Metal Catalyzed Reactions
The amine serves as a ligand or substrate in metal-catalyzed processes.
Hydroamination
-
Rhodium catalysis : With [Rh(cod)₂]BF₄, intramolecular hydroamination of γ-amino alkenes forms pyrrolidines (82% yield, 20 hrs) .
-
Regioselectivity : The -S-C₆F₅ group directs anti-Markovnikov addition due to electronic effects .
Cross-Coupling Reactions
-
Buchwald-Hartwig amination : Using Pd(OAc)₂/XPhos, aryl halides couple to the amine at 100°C (Table 1) .
Table 1: Pd-Catalyzed Coupling with Aryl Halides
| Aryl Halide | Ligand | Time (hrs) | Yield |
|---|---|---|---|
| 4-Bromotoluene | XPhos | 12 | 85% |
| 2-Iodonaphthalene | SPhos | 18 | 78% |
Conjugate Addition Reactions
The amine acts as a nucleophile in Michael additions to α,β-unsaturated carbonyls.
Table 2: Solvent Effects on Stereoselectivity
| Solvent | Dielectric Constant | E/Z Ratio |
|---|---|---|
| Benzene | 2.27 | 98:2 |
| Acetonitrile | 37.5 | 34:66 |
| DMSO | 46.7 | 22:78 |
Biological Interactions
Q & A
Q. Table 1. Key Synthetic Parameters and Outcomes
| Parameter | Optimal Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Catalyst | CuI/Phenanthroline | 78 | >99 | |
| Solvent | DMF | 85 | 98 | |
| Temperature | 100°C | 82 | 97 |
Q. Table 2. Stability Profile Under Accelerated Conditions
| pH | Temperature (°C) | Degradation (%) (72 h) | Major Byproduct |
|---|---|---|---|
| 7 | 40 | <5 | None detected |
| 11 | 60 | 35 | Desulfurized derivative |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
